molecular formula C7H9ClN2 B1422908 2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride CAS No. 1311316-85-4

2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride

Cat. No. B1422908
CAS RN: 1311316-85-4
M. Wt: 156.61 g/mol
InChI Key: XIGCELHEKQRFRI-UHFFFAOYSA-N
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Description

2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as Propargyl-Imidazole and is widely used in various research studies.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is utilized in the synthesis of various benzimidazole derivatives, including those with antimicrobial properties. One example is the synthesis of pyrazole-imidazole-triazole hybrids, which demonstrated significant antimicrobial activity, particularly against A. niger, a type of fungus (Punia et al., 2021).

Crystal Structure Analysis

The compound is also used in the study of crystal structures. For instance, its structure was analyzed in the context of methimazole-based ionic liquids, offering insights into molecular interactions and stability (Gaitor et al., 2015).

Synthesis of Energetic Compounds

In the field of energetic materials, this chemical serves as a precursor for the synthesis of various azolium salts. These compounds, such as 1-methyl-4-nitro-2-(imidazol-1-yl)-1H-imidazole, have been synthesized and characterized for their high density and thermal stability, making them potential candidates for energetic applications (Gao et al., 2006).

Catalytic Applications in Organic Synthesis

The compound is used in catalytic processes, such as the Palladium Iodide-Catalyzed Oxidative Aminocarbonylation-Heterocyclization. This method synthesizes functionalized benzimidazoimidazoles, demonstrating the compound's utility in facilitating complex organic reactions (Veltri et al., 2018).

Host for Anions

It's also used in creating bisphenols for anion hosting. These bisphenols, synthesized from imidazole derivatives, show potential in structural characterization and anion interaction studies (Nath & Baruah, 2012).

Antifungal Properties

Additionally, the compound's derivatives have been explored for their antifungal properties. Research on imidazole derivatives, like those synthesized from this compound, has shown promising results against various fungal infections (Heeres & van Cutsem, 1981).

properties

IUPAC Name

2-methyl-1-prop-2-ynylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.ClH/c1-3-5-9-6-4-8-7(9)2;/h1,4,6H,5H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGCELHEKQRFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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